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Compound of Interest

Compound Name: Fumaronitrile

Cat. No.: B1194792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential thermochemical data for

fumaronitrile (trans-1,2-dicyanoethylene), a key intermediate in various chemical syntheses.

The information compiled herein is intended to support research and development activities by

providing reliable thermodynamic values and insights into their experimental determination.

Core Thermochemical Data
Fumaronitrile, with the chemical formula C₄H₂N₂, is a brown crystalline solid at room

temperature.[1] A summary of its key physical and thermochemical properties is presented

below.

Table 1: Physical Properties of Fumaronitrile

Property Value Reference

Molecular Weight 78.07 g/mol [2]

Melting Point 93-97 °C [2]

Boiling Point 186 °C (at 760 mmHg) [1][2]

Density 0.9416 g/cm³ (at 111 °C) [1]

Vapor Pressure 0.19 mmHg (at 25 °C) [1]
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Table 2: Enthalpic and Gibbs Free Energy Data for Fumaronitrile

Parameter Value (kJ/mol) Phase/Conditions Reference

Standard Enthalpy of

Formation (ΔfH°)
268.0 ± 2.0 Solid [3]

Standard Enthalpy of

Formation (ΔfH°)
340.0 ± 3.0 Gas [2]

Standard Enthalpy of

Combustion (ΔcH°)
-2128.0 ± 2.0 Solid [2][3]

Standard Gibbs Free

Energy of Formation

(ΔfG°)

329.38 Gas [2]

Enthalpy of Fusion

(ΔfusH°)
9.33 [2]

Enthalpy of

Vaporization (ΔvapH°)
45.41 [2]

Enthalpy of

Sublimation (ΔsubH°)
72.00 ± 0.80 at 263.00 K [2][4]

The positive standard enthalpy of formation for gaseous fumaronitrile (340.00 ± 3.00 kJ/mol)

indicates that its formation from its constituent elements in their standard states is an

endothermic process.[2] Conversely, the large negative standard enthalpy of combustion

(-2128.00 ± 2.00 kJ/mol) signifies that the complete combustion of solid fumaronitrile is a

highly exothermic reaction, releasing a substantial amount of energy.[2][3]

Table 3: Gas Phase Heat Capacity (Cp,gas) of Fumaronitrile at Various Temperatures
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Temperature (K) Cp,gas (J/mol·K) Source

499.24 110.69 Joback Calculated Property

536.80 114.72 Joback Calculated Property

574.36 118.47 Joback Calculated Property

611.91 121.95 Joback Calculated Property

649.47 125.20 Joback Calculated Property

687.03 128.23 Joback Calculated Property

724.59 131.06 Joback Calculated Property

Data sourced from Smolecule,

citing Joback's calculated

properties.[2]

The heat capacity of gaseous fumaronitrile demonstrates a clear temperature dependence,

increasing as the temperature rises.[2] This trend is consistent with the behavior of organic

molecules, where higher temperatures lead to the progressive excitation of vibrational modes

within the molecule.[2]

Experimental Protocols
The thermochemical data presented in this guide have been determined through rigorous

experimental methodologies. The primary techniques employed are combustion calorimetry for

determining enthalpies of formation and combustion, and effusion methods for measuring the

enthalpy of sublimation.

Combustion Calorimetry
The standard enthalpy of formation of solid fumaronitrile was determined by Boyd, Guha, et

al. (1967) using combustion calorimetry (Ccb).[3] This technique is a cornerstone of

experimental thermochemistry for organic compounds.

Workflow for Combustion Calorimetry:
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Workflow for determining the enthalpy of combustion.

Detailed Steps:

A precisely weighed sample of pure fumaronitrile is placed in a crucible, often made of

platinum.

The crucible is placed inside a high-pressure vessel known as a "bomb."

The bomb is filled with pure oxygen to a high pressure (typically around 30 atm) to ensure

complete combustion.

The sealed bomb is submerged in a known quantity of water in a thermally insulated

container (the calorimeter).

The temperature of the water is monitored with a high-precision thermometer.
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The sample is ignited electrically.

The heat released by the combustion reaction is absorbed by the bomb and the surrounding

water, causing a temperature increase.

The total heat evolved is calculated from the temperature rise and the previously determined

heat capacity of the calorimeter system.

Corrections are applied for the heat of combustion of the fuse wire and any auxiliary

substances used.

From the heat of combustion, the standard enthalpy of formation is calculated using Hess's

law.

Mass-Loss Effusion Method
The enthalpy of sublimation was determined by Boyd, Guha, et al. (1967) using a mass-loss

effusion (ME) technique.[4] This method is suitable for determining the vapor pressure of a

solid as a function of temperature.

Principles of the Mass-Loss Effusion Method:

A sample of solid fumaronitrile is placed in a Knudsen cell, which is a small, thermostated

container with a very small orifice.

The cell is placed in a high-vacuum system.

The rate at which the sample sublimes and effuses through the orifice is measured by the

rate of mass loss of the cell over time.

The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-

Knudsen equation.

By measuring the vapor pressure at different temperatures, the enthalpy of sublimation

(ΔsubH°) can be determined from the slope of a plot of ln(P) versus 1/T, according to the

Clausius-Clapeyron equation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C764421&Mask=E
https://www.benchchem.com/product/b1194792?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactivity and Applications
Fumaronitrile is a versatile reagent in organic synthesis, notably participating in Diels-Alder

reactions. Its electron-withdrawing nitrile groups make it an excellent dienophile.

Reactants

Product1,3-Diphenylisobenzofuran
(Diene)

Diels-Alder Adduct
(C₂₄H₁₆N₂O)

ΔrH° = -82 kJ/mol
Solvent: Dichloroethane

Fumaronitrile
(Dienophile)

Click to download full resolution via product page

Diels-Alder reaction involving fumaronitrile.

The reaction between 1,3-diphenylisobenzofuran and fumaronitrile is an example of a [4π +

2π] cycloaddition, yielding a single adduct.[4] The enthalpy of this reaction in dichloroethane

has been reported as -82 kJ/mol, indicating an exothermic process.[4]

Beyond its role in cycloaddition reactions, fumaronitrile serves as a valuable intermediate in

the synthesis of pharmaceuticals and other industrial chemicals.[5] It is also utilized as a

monomer in polymer synthesis, where the nitrile groups can impart desirable properties such

as flame retardancy.[5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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